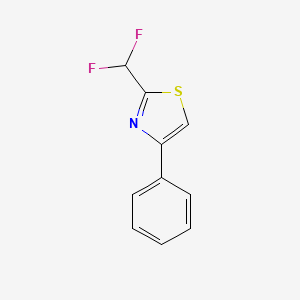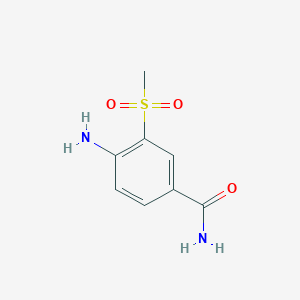![molecular formula C60H70N12O13S2 B12067930 (3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12067930.png)
(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents. Detailed synthetic routes would be outlined in specialized chemical literature or patents.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis would require experimental data and characterization techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure could also make it a subject of study in structural and theoretical chemistry.
Biology
In biology, the compound might exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its pharmacological properties. This includes studying its mechanism of action, efficacy, and safety in preclinical and clinical trials.
Industry
In industry, the compound may find applications in the development of new materials, such as dyes, polymers, or pharmaceuticals. Its unique properties could make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. This interaction can modulate biological pathways, leading to various physiological effects. Detailed studies would elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other complex organic molecules with analogous structures or functional groups. Examples might be other xanthenes, carbamothioylimino derivatives, or polycyclic compounds.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer distinct chemical and biological properties. Comparing it with similar compounds can highlight its advantages, such as higher potency, selectivity, or stability.
Conclusion
The compound “(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12111103,1104,9016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid” represents a fascinating subject for scientific research
Propiedades
Fórmula molecular |
C60H70N12O13S2 |
|---|---|
Peso molecular |
1231.4 g/mol |
Nombre IUPAC |
(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/b64-31+ |
Clave InChI |
VXNOAAMNRGBZOQ-NRATZJQQSA-N |
SMILES isomérico |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)/N=C/6\C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O |
SMILES canónico |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)N=C6C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


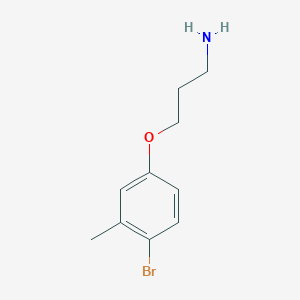






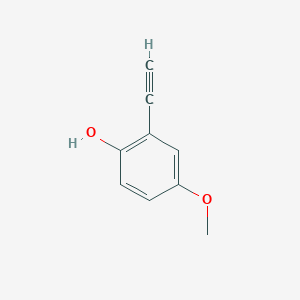


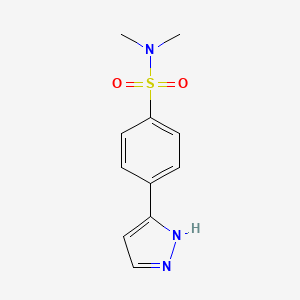
![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)
